Nitrate d’oxiconazole

Vue d'ensemble

Description

Oxiconazole nitrate is an antifungal agent used in the treatment of skin infections. It belongs to the class of azole antifungals, which work by inhibiting the growth of fungi. Oxiconazole nitrate is effective against a broad spectrum of fungal pathogens, making it a valuable drug in dermatological treatments.

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to oxiconazole nitrate, often involves green synthetic methods. These methods aim to reduce the production of hazardous substances by utilizing microwave techniques, ultrasound, ionic liquids, deep-eutectic solvents, and the use of catalysts and continuous flow synthesis. These approaches not only minimize the formation and use of toxic chemicals but also enhance reaction performance, product yields, purity, and energy efficiency (Joshi & Choudhary, 2022).

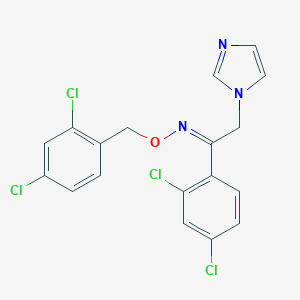

Molecular Structure Analysis

Oxazole derivatives, like oxiconazole nitrate, have a five-membered heterocyclic ring system that contains both oxygen and nitrogen. The structure and biological activity of these compounds are highly dependent on their specific substitutions and molecular configurations. Oxazoles are part of a broader group of compounds known for their significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties (Kaur et al., 2018).

Chemical Reactions and Properties

Oxazole derivatives undergo various chemical reactions that are crucial for their biological efficacy. Transition metal-mediated synthesis is particularly notable for oxazoles due to its selectivity, efficiency, and mild reaction conditions. These methods play a significant role in constructing the oxazole ring, a core structure in many biologically active compounds (Bresciani & Tomkinson, 2014).

Applications De Recherche Scientifique

Agent antifongique

Le nitrate d’oxiconazole est un médicament antifongique à large spectre . Il agit en inhibant la biosynthèse de l’ergostérol, qui est essentielle à l’intégrité de la membrane cellulaire des champignons . Cette inhibition provoque des modifications de l’intégrité et de la fluidité de la membrane, ce qui conduit à la lyse de la membrane cellulaire fongique .

Traitement des infections cutanées

Le this compound est couramment utilisé pour le traitement des infections cutanées . Il possède une activité in vitro contre un large éventail de champignons pathogènes , ce qui le rend efficace contre divers types d’infections fongiques de la peau.

Traitement combiné avec la gentamicine

La recherche a montré que l’oxiconazole peut être utilisé en association avec la gentamicine contre les infections cutanées causées par le Staphylococcus aureus multirésistant . L’étude a démontré son action bactéricide dépendante de la concentration et sa capacité à agir en synergie avec les antibiotiques approuvés daptomycine et gentamicine contre les souches de S. aureus sensibles et multirésistantes .

Éradication des biofilms

L’oxiconazole s’est avéré capable d’éradiquer de manière significative les biofilms de S. aureus préformés in vitro . Cela en fait un candidat potentiel pour le traitement des infections associées aux biofilms.

Faible propension au développement de la résistance

Lors d’une évaluation de sa capacité à générer des mutants de S. aureus résistants par passages sériés, l’oxiconazole a présenté une propension extrêmement faible à développer une résistance stable chez S. aureus<a aria-label="4: 5. Faible propension au développement de la résistance" data-citationid="1057af1a-740f-4fb4-8369-655b1655921b-30" h="ID=SERP,5015.1" href="https://journals.asm.org/doi/1

Mécanisme D'action

Target of Action

Oxiconazole nitrate primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Oxiconazole nitrate acts by inhibiting the biosynthesis of ergosterol, which is essential for the integrity of the fungal cytoplasmic membrane . It destabilizes the fungal cytochrome P450 51 enzyme, leading to the inhibition of ergosterol production . This disruption in the production of ergosterol leads to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by oxiconazole nitrate is the ergosterol biosynthesis pathway . By inhibiting the enzyme Lanosterol 14-alpha demethylase, oxiconazole nitrate disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, compromising the integrity of the fungal cell membrane and ultimately leading to cell lysis .

Pharmacokinetics

The penetration of oxiconazole nitrate into different layers of the skin has been assessed using an in vitro permeation technique with human skin . Five hours after application of oxiconazole nitrate cream onto human skin, the concentration of oxiconazole nitrate was demonstrated to be 16.2 μmol in the epidermis, 3.64 μmol in the upper corium, and 1.29 μmol in the deeper corium . Systemic absorption of oxiconazole nitrate is low, with less than 0.3% of the applied dose of oxiconazole nitrate recovered in the urine of volunteer subjects up to 5 days after application of the cream formulation .

Result of Action

The primary result of oxiconazole nitrate’s action is the lysis of fungal cells due to the disruption of the integrity of the fungal cytoplasmic membrane . This disruption is caused by the inhibition of ergosterol biosynthesis, which is critical for maintaining the structure and function of the fungal cell membrane .

Action Environment

The efficacy and stability of oxiconazole nitrate can be influenced by various environmental factors. For instance, the formulation of oxiconazole nitrate in a hydrogel has been shown to enhance its topical delivery, improving its antifungal efficacy . Additionally, the pH of the skin can impact the absorption and efficacy of oxiconazole nitrate .

Safety and Hazards

Orientations Futures

Oxiconazole nitrate is applied to the skin to treat various fungal infections. It is usually applied once or twice a day, depending on the type of infection being treated . It has been tested in children and in effective doses, has not been shown to cause different side effects or problems than it does in adults .

Propriétés

IUPAC Name |

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl4N3O.HNO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H,2,3,4)/b24-18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNOAGNOIPTWPT-NDUABGMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64211-45-6 (parent) | |

| Record name | Oxiconazole nitrate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045943 | |

| Record name | Oxiconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64211-46-7 | |

| Record name | Oxiconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64211-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiconazole nitrate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxiconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-[2-(2,4-dichlorophenyl)-2-[[(2,4-dichlorophenyl)oxy]imino]ethyl]-1H-imidazole mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ8UL4C17S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

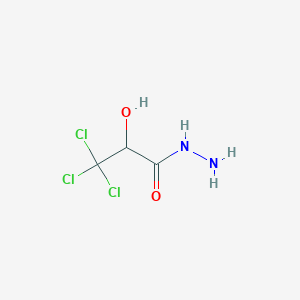

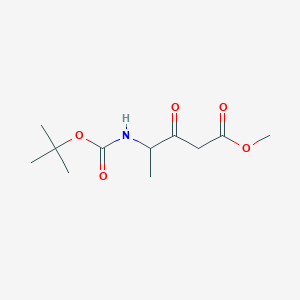

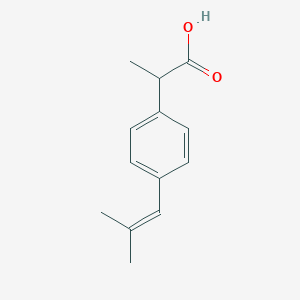

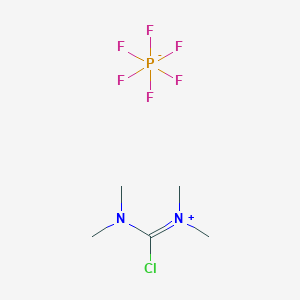

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of oxiconazole nitrate?

A1: Oxiconazole nitrate, like other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol in fungal cells []. This disruption prevents the synthesis of ergosterol, a crucial component of the fungal cell membrane [].

Q2: What are the downstream effects of oxiconazole nitrate's inhibition of ergosterol synthesis?

A2: By inhibiting ergosterol synthesis, oxiconazole nitrate alters fungal cell membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth [].

Q3: What is the molecular formula of oxiconazole nitrate?

A3: While not explicitly stated in the provided abstracts, the molecular formula of oxiconazole nitrate can be found in other scientific literature as C18H13Cl3N4O3 • HNO3.

Q4: Has oxiconazole nitrate been formulated in novel drug delivery systems to improve its efficacy?

A4: Yes, research shows oxiconazole nitrate has been successfully incorporated into several novel drug delivery systems:

- Solid Lipid Nanoparticles (SLNs): SLNs loaded with oxiconazole nitrate demonstrated enhanced drug effectiveness and reduced side effects compared to a marketed product in a clinical study on patients with Tinea infections [].

- Mucoadhesive Nanoemulsion-Based Gel: This formulation exhibited higher drug release and antifungal activity compared to a commercially available cream in in vitro testing [, ].

- Microsponge Gel: This system provided controlled release of oxiconazole nitrate over a longer period compared to conventional formulations [].

- Niosomal Gel: Oxiconazole nitrate-loaded niosomes incorporated into a gel demonstrated prolonged action and improved antifungal activity compared to a non-niosomal formulation [].

- Emulgel: This formulation, designed to enhance topical delivery, showed better antifungal activity and no skin irritation compared to a marketed cream [].

- Ethosomal Gel: Pre-formulation studies indicated oxiconazole nitrate is a suitable candidate for ethosomal gel formulation [].

- Nanostructured Lipid-Carrier (NLC) Gel: This formulation improved oxiconazole nitrate solubility and prolonged its release, enhancing skin deposition for treating fungal infections [].

- Nanosponges: Oxiconazole nitrate-loaded nanosponges were successfully prepared and evaluated, demonstrating potential for targeted drug delivery [].

Q5: Are there any known compatibility issues with oxiconazole nitrate in formulations?

A5: One study showed that oxiconazole nitrate's antifungal activity was not significantly affected by pH changes or serum presence but was reduced in the presence of Fe3+ at concentrations of 10-5 mmol/ml or higher []. This finding highlights the need to consider potential interactions with excipients containing ferric ions during formulation development.

Q6: Is there evidence of cross-reactivity between oxiconazole nitrate and other imidazole antifungals?

A6: A study on guinea pigs investigated the potential for cross-reaction between oxiconazole nitrate and other imidazole antifungals []. While miconazole nitrate did not induce contact sensitivity, croconazole hydrochloride did. Of the animals sensitized to croconazole hydrochloride, two out of five showed positive reactions to oxiconazole nitrate, suggesting a potential cross-reaction [].

Q7: What formulation strategies have been explored to improve oxiconazole nitrate's stability, solubility, or bioavailability?

A7: Several studies explored novel formulations to enhance oxiconazole nitrate delivery:

- Nanoparticles: Nanosponges [] and solid lipid nanoparticles [] were investigated to improve solubility, bioavailability, and drug targeting.

- Vesicular Systems: Ethosomes [] and niosomes [] were explored for their potential to enhance drug penetration and prolong drug release.

- Gels: Mucoadhesive gels [, ], microsponge gels [], emulgels [], and NLC gels [] were developed to provide controlled drug release, improve residence time at the application site, and enhance drug permeation.

- Transdermal Patches: Patches were formulated using various polymers to achieve controlled and sustained release of oxiconazole nitrate through the skin [].

Q8: What is known about the pharmacokinetic profile of oxiconazole nitrate after topical application?

A8: Following topical application, oxiconazole nitrate is rapidly absorbed into the stratum corneum, reaching maximum concentrations within 100 minutes []. Fungicidal concentrations are maintained in the epidermis and deeper skin layers for at least five hours [].

Q9: How effective is oxiconazole nitrate compared to other antifungal agents?

A9: Clinical trials and a mixed-treatment comparison meta-analysis revealed that:

- Comparative Efficacy: In clinical trials for various dermatophytoses, oxiconazole nitrate demonstrated comparable or superior efficacy to other antifungal creams like miconazole, clotrimazole, tolnaftate, econazole, and bifonazole [, ].

- Sustained Cure: While no significant difference was observed in mycologic cure rates at the end of treatment, butenafine hydrochloride and terbinafine hydrochloride showed significantly higher efficacy than oxiconazole nitrate in maintaining cured status [].

Q10: Are there any specific fungal species that oxiconazole nitrate is particularly effective against?

A10: Oxiconazole nitrate exhibits broad-spectrum antifungal activity, effectively targeting various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum [].

Q11: What is the safety profile of oxiconazole nitrate?

A12: In comparative clinical trials, oxiconazole nitrate exhibited similar tolerability to other antifungal creams []. Irritation studies indicated better tolerability compared to econazole []. Systemic effects are considered negligible due to minimal absorption through the skin [].

Q12: What are the advantages of using nanocarriers for oxiconazole nitrate delivery?

A12: Nanocarriers, such as nanosponges and solid lipid nanoparticles, offer several advantages for drug delivery:

Q13: What are some alternatives to oxiconazole nitrate for treating fungal infections?

A13: Several alternative antifungal agents are available, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)